Methyl 2-piperidin-4-ylbenzoate
Description
Piperidine derivatives are often explored for their bioactivity, particularly in neurological targets, due to their ability to cross the blood-brain barrier (BBB) .
Properties
IUPAC Name |
methyl 2-piperidin-4-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYWVJRACDMVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248436 | |
| Record name | Benzoic acid, 2-(4-piperidinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176526-08-2 | |
| Record name | Benzoic acid, 2-(4-piperidinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176526-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(4-piperidinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-piperidin-4-ylbenzoate typically involves the esterification of 2-piperidin-4-ylbenzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-piperidin-4-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Piperidinone derivatives.
Reduction: 2-piperidin-4-ylbenzyl alcohol.
Substitution: Various substituted benzoate esters depending on the substituent introduced.
Scientific Research Applications
Methyl 2-piperidin-4-ylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential as a pharmaceutical agent is ongoing, particularly in the development of drugs targeting the central nervous system.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-piperidin-4-ylbenzoate exerts its effects is primarily through its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Structural Similarities and Variations
Key structural analogs include:
- Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4): Differs in the position of the piperidine substituent (para vs. ortho on the benzene ring) and includes a hydrochloride counterion .
- 4-(Piperidin-4-yl)benzoic acid hydrochloride (CAS 149353-84-4): Lacks the methyl ester group, replacing it with a carboxylic acid, reducing lipophilicity .
- Piperidin-4-ylmethyl benzoate hydrochloride (CAS 1220021-56-6): The piperidine is linked via a methylene group to the ester, altering steric and electronic properties .
Structural Comparison Table
Physicochemical Properties
Data from Ethyl 2-(piperidin-4-yl)acetate and Methyl 4-(piperidin-4-yl)benzoate hydrochloride provide insights into trends:
- Lipophilicity (LogP) : Methyl esters generally exhibit lower LogP than ethyl analogs. For example, Ethyl 2-(piperidin-4-yl)acetate has a LogP of 1.85, while its methyl counterpart (if synthesized) would likely have a lower value due to reduced alkyl chain length .
- Solubility : Hydrochloride salts (e.g., Methyl 4-(piperidin-4-yl)benzoate HCl) show higher aqueous solubility (22.5 mg/mL) compared to free bases, which aligns with typical salt vs. neutral compound behavior .
Physicochemical Comparison Table
*Inferred based on structural analogs.
Biological Activity
Methyl 2-piperidin-4-ylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring attached to a benzoate moiety, which contributes to its biological activity. The molecular formula is , and it is typically a white to off-white solid soluble in organic solvents like methanol and ethanol. The structure allows for various interactions with biological targets, influencing its pharmacological profile.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Anticancer Properties : Recent studies have indicated that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from piperidine have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Cholinesterase Inhibition : The compound has demonstrated potential in Alzheimer's disease therapy by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter regulation. This inhibition may improve cognitive function by increasing acetylcholine levels in the brain .
- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound interacts with various enzymes, modulating their activity. For example, it can bind to kinases and proteases, influencing downstream signaling pathways crucial for cell proliferation and differentiation.
- Cell Signaling Modulation : It affects key signaling pathways such as MAPK/ERK, which are involved in cell growth and survival. This modulation can lead to altered gene expression profiles and cellular responses.
- Receptor Binding : The piperidine ring facilitates binding to specific receptors, affecting neurotransmission and other cellular processes.
Table 1: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Cholinesterase Inhibition | Inhibits AChE and BuChE | |
| Anti-inflammatory | Reduces inflammation markers |
Table 2: Structure Activity Relationship (SAR)
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Methyl 2-(piperidin-4-yl)benzoate | Benzoate with piperidine at position 4 | Selective for certain targets |
| Methyl 4-(piperidin-2-yl)benzoate | Similar structure with different piperidine position | Different binding properties |
| Methyl 3-(piperidin-3-yl)benzoate | Variation in the position of the piperidine attachment | Potentially different biological profiles |
Case Studies
- Cancer Research : A study involving the synthesis of piperidine derivatives found that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents. The mechanism was linked to enhanced apoptosis pathways activated by the compound .
- Alzheimer's Disease : Research demonstrated that compounds with a similar structure effectively inhibited cholinesterase enzymes in vitro, suggesting potential for cognitive enhancement in Alzheimer’s models. The study emphasized the importance of structural modifications on the efficacy of these inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
